

Structural Elucidation of 19,20-Epoxychochalasin D: An In-depth Technical Guide

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Compound of Interest

Compound Name: 19,20-Epoxychochalasin D

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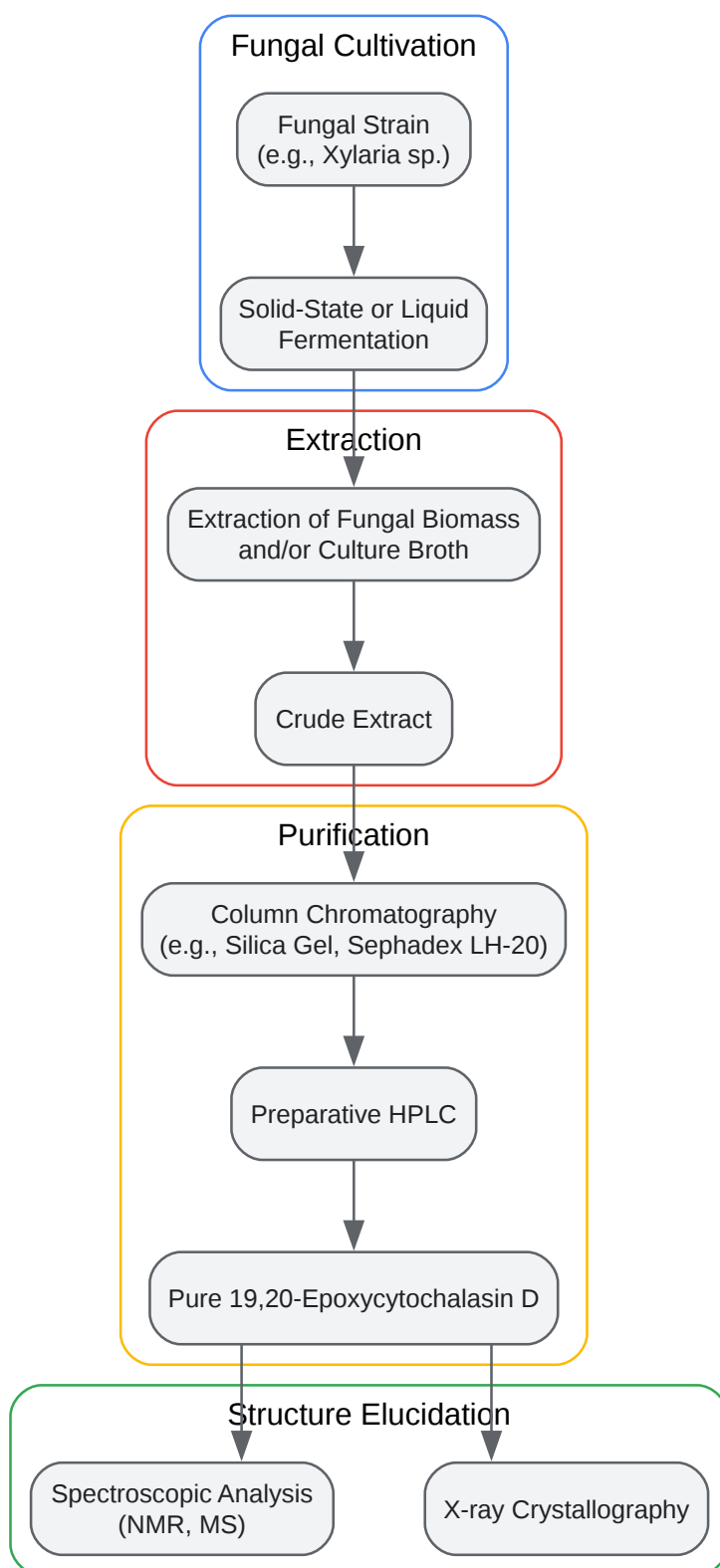
This technical guide provides a comprehensive overview of the structural elucidation of **19,20-Epoxychochalasin D**, a potent cytotoxic fungal metabolite. The document details the isolation, spectroscopic analysis, and definitive structural revision of this complex natural product. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

19,20-Epoxychochalasin D is a member of the cytochalasan family of mycotoxins, characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring.^[1] Initially isolated from the fungus *Xylaria hypoxylon*, its structure was later revised based on rigorous spectroscopic and crystallographic evidence.^[1] Like other cytochalasans, it exhibits significant biological activity, primarily through its interaction with the actin cytoskeleton, making it a compound of interest for potential therapeutic applications.^[1]

Isolation and Purification

19,20-Epoxychochalasin D has been isolated from various fungal species, primarily from the *Xylaria* and *Nemania* genera.^[2] The general workflow for its isolation and purification is outlined below.



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Figure 1: General workflow for the isolation and structural elucidation of **19,20-Epoxychothalasin D**.

Experimental Protocol: Fungal Cultivation and Extraction

A common method for producing **19,20-Epoxychothalasin D** involves the cultivation of the producing fungal strain on a solid rice medium or in a liquid potato dextrose broth (PDB).^[2]

- **Fungal Cultivation:** The selected fungal strain is cultured on a suitable medium. For solid-state fermentation, this is often a rice medium. For liquid-state fermentation, PDB is commonly used. The culture is incubated under optimal temperature and humidity to facilitate fungal growth and the production of secondary metabolites.^[2]
- **Extraction:** After a sufficient incubation period, the fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol.^[3] The resulting solution is then concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate the pure compound.

- **Initial Fractionation:** The crude extract is typically first fractionated using column chromatography over silica gel or Sephadex LH-20.^[2]
- **High-Performance Liquid Chromatography (HPLC):** Further purification is achieved using preparative HPLC, often with a C18 column and a gradient elution system of acetonitrile and water.^[2]

Structural Elucidation

The definitive structure of **19,20-Epoxychothalasin D** was established through a combination of extensive spectroscopic analysis and single-crystal X-ray diffraction.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound. For the closely related 19,20-Epoxychochalsin C, the protonated molecule $[M+H]^+$ is observed at an m/z of 524.25.[4] Tandem MS/MS analysis of chochalsins often reveals characteristic fragment ions, including the tropylium ion at m/z 91 ($[C_7H_7]^+$) and a fragment from the phenylalanine moiety at m/z 120.[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex structure of **19,20-Epoxychochalsin D**. The structural revision from the initially proposed 19(α H), 20(α H)-epoxychochalsin D to the correct 19(β H), 20(α H)-epoxychochalsin D was based on detailed 1D and 2D NMR experiments.[1][6]

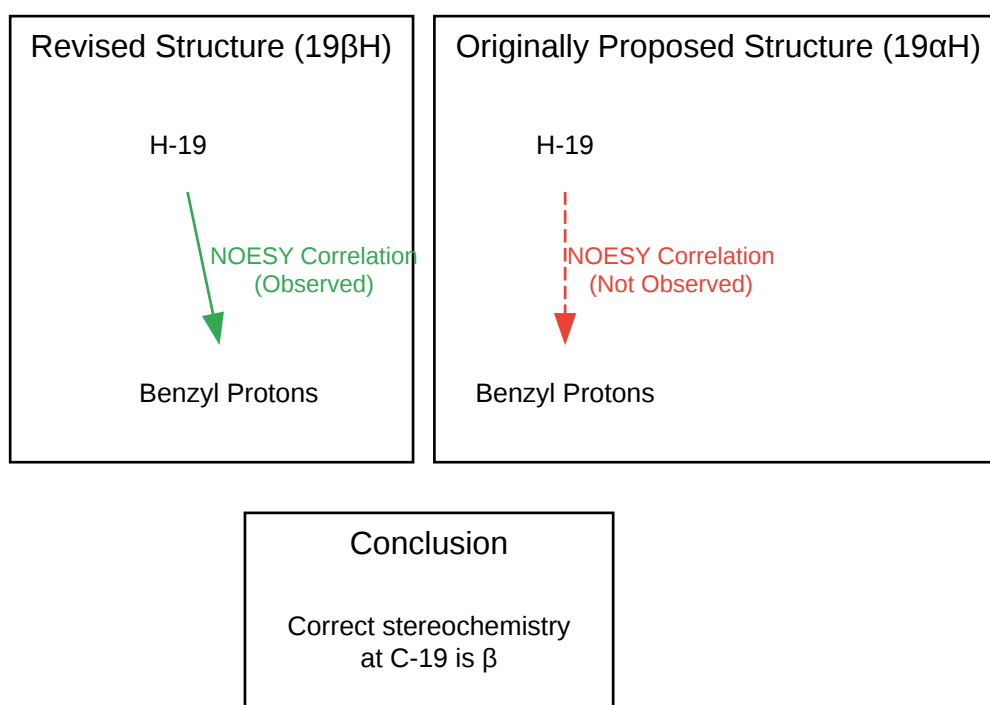
The following table summarizes the 1H and ^{13}C NMR data for the revised structure of **19,20-Epoxychochalsin D**, recorded in $CDCl_3$.

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	173.5	-
3	53.9	3.25 (m)
4	50.7	2.27 (t, 4.9)
5	32.6	2.60 (m)
6	147.5	-
7	70.0	3.83 (d, 10.3)
8	46.6	2.64 (m)
9	52.5	-
10	45.2	a: 2.87 (dd, 13.4, 5.1), b: 2.75 (dd, 13.4, 9.0)
11	13.5	0.90 (d, 6.7)
13	130.2	5.61 (dd, 15.5, 8.5)
14	128.5	5.23 (dd, 15.5, 9.8)
15	38.9	2.45 (m)
16	36.1	1.85 (m)
17	42.1	2.05 (m)
18	30.9	1.65 (m)
19	62.1	3.32 (d, 4.0)
20	58.9	2.95 (dd, 4.0, 2.5)
21	134.8	5.35 (d, 2.5)
22	128.9	-
23	21.2	1.15 (d, 7.0)

Data adapted from Shi and Zhan, 2007.

2D NMR experiments, particularly COSY, HMBC, and NOESY, were instrumental in assembling the carbon skeleton and determining the relative stereochemistry.

- COSY (Correlation Spectroscopy): Established the proton-proton coupling networks within the molecule, allowing for the tracing of spin systems.
- HMBC (Heteronuclear Multiple Bond Correlation): Provided crucial information on the connectivity of the carbon skeleton by showing correlations between protons and carbons separated by two or three bonds.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Was pivotal in determining the relative stereochemistry. The key NOESY correlation that led to the structural revision was the observation of a spatial proximity between H-19 and protons of the benzyl group, which would not be possible in the originally proposed 19(α H) configuration.[1][6]



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Figure 2: Logical diagram illustrating the key NOESY correlation that led to the structural revision of **19,20-Epoxycholesterol D**.

X-ray Crystallography

The revised structure of **19,20-Epoxyctochalasin D** was definitively confirmed by single-crystal X-ray diffraction analysis.[6] This technique provided unambiguous evidence for the relative configuration of all stereocenters in the molecule. While the use of X-ray crystallography has been cited as the confirmatory method, the specific crystallographic data (e.g., unit cell parameters, space group) are not readily available in the public domain literature.

Mechanism of Action and Biological Activity

19,20-Epoxyctochalasin D, like other members of the cytochalasan family, exerts its biological effects primarily by disrupting the actin cytoskeleton. This interference with a fundamental cellular component leads to a cascade of events, ultimately resulting in apoptosis (programmed cell death).

Inhibition of Actin Polymerization

The primary molecular target of **19,20-Epoxyctochalasin D** is actin. It binds to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers and inhibits filament elongation. This disruption of actin dynamics affects numerous cellular processes, including cell motility, division, and the maintenance of cell shape.

Induction of Apoptosis

The disruption of the actin cytoskeleton acts as a cellular stress signal that can trigger the intrinsic (mitochondrial) pathway of apoptosis. Studies on related cytochalasins have shown that this process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.



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Figure 3: Simplified signaling pathway of apoptosis induction by **19,20-Epoxyctochalasin D**.

Cytotoxicity Data

19,20-Epoxychochalsin D has demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for **19,20-Epoxychochalsin D** and its close analog, Cytochalasin D, are summarized below.

Compound	Cell Line	IC ₅₀ (μM)
19,20-Epoxychochalsin D	P-388 (Murine Leukemia)	0.16
MOLT-4 (Human Leukemia)	10.0	
Cytochalasin D	P-388 (Murine Leukemia)	0.32
MOLT-4 (Human Leukemia)	1.2	

Data compiled from multiple sources.[\[1\]](#)[\[6\]](#)

Conclusion

The structural elucidation of **19,20-Epoxychochalsin D** is a testament to the power of modern spectroscopic and crystallographic techniques in natural product chemistry. The definitive revision of its stereochemistry is crucial for understanding its structure-activity relationship and for guiding future efforts in the development of novel therapeutic agents based on the cytochalasan scaffold. Its potent biological activity, stemming from the disruption of the actin cytoskeleton, continues to make it a valuable tool for cell biology research and a promising lead for anticancer drug discovery.

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